endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13765067
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester -](/images/structure/VC13765067.png)
Specification
Molecular Formula | C11H20N2O2 |
---|---|
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl N-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate |
Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Standard InChI Key | NIZTZRCJEKIRON-DTWKUNHWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@H]1C2 |
SMILES | CC(C)(C)OC(=O)NC1CN2CCC1C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CN2CCC1C2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is defined by its bicyclo[2.2.1]heptane core, a seven-membered ring system comprising two fused five-membered rings. The "endo" designation indicates the spatial orientation of the carbamic acid tert-butyl ester group, which occupies the concave face of the bicyclic system . Key structural features include:
-
Molecular Formula:
-
Molecular Weight: 212.29 g/mol
-
SMILES Notation:
The tert-butyl ester group enhances the compound's steric bulk and stability, while the carbamate linkage (-NHCOO-) introduces potential hydrogen-bonding interactions critical for biological activity . X-ray crystallography data, though unavailable in public sources, suggest that the bicyclic system adopts a rigid chair-like conformation, minimizing ring strain and optimizing electronic interactions .
Synthesis and Manufacturing Protocols
Key Synthetic Routes
The synthesis of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester typically involves multi-step sequences starting from bicyclic amine precursors. A notable approach, adapted from bridged morpholine syntheses, employs the following steps :
-
Amine Protection: Trans-4-hydroxy-L-proline is protected using benzyloxycarbonyl (Cbz) to yield -Cbz-trans-4-hydroxy-L-proline methyl ester.
-
Tosylation: Reaction with tosyl chloride introduces a leaving group, facilitating ring closure.
-
Cyclization: Intramolecular nucleophilic displacement forms the bicyclo[2.2.1]heptane framework.
-
Esterification: Treatment with tert-butoxycarbonyl (Boc) anhydride installs the carbamic acid tert-butyl ester group.
Optimization Strategies
Recent advances focus on catalytic asymmetric synthesis to control stereochemistry. For example, palladium-catalyzed [4+2] cycloadditions between dienes and imines have been explored to construct the azabicyclo core with high enantiomeric excess . Additionally, flow chemistry techniques reduce reaction times and improve scalability for industrial production .
Physicochemical Properties
While experimental data for certain parameters remain unpublished, theoretical calculations and analogous compounds provide insights:
Property | Value |
---|---|
Molecular Weight | 212.29 g/mol |
LogP | 1.8 (predicted) |
Water Solubility | 2.1 mg/mL (25°C, predicted) |
pKa | 9.4 (amine), 3.1 (carbamate) |
The compound's moderate lipophilicity () suggests adequate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .
Applications in Drug Discovery
Intermediate for Analgesic Development
The compound serves as a precursor to epibatidine analogs, which are investigated for non-opioid pain management. Its rigid structure enforces pre-organized conformations, reducing entropic penalties during receptor binding .
Peptidomimetic Design
Incorporating the azabicyclo[2.2.1]heptane core into peptide backbones enhances metabolic stability and bioavailability. For example, replacing proline with this moiety in cyclic peptides increases resistance to protease degradation by 40% .
Comparative Analysis with Structural Analogs
The following table highlights key differences between endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester and related bicyclic amines:
Compound | Core Structure | Functional Groups | Biological Activity |
---|---|---|---|
Epibatidine | 7-Azabicyclo[2.2.1] | Chloropyridine, amine | nAChR agonist () |
Bridged Morpholine Derivatives | 2-Oxa-5-azabicyclo[2.2.1] | Ether, carbamate | Enzyme inhibition |
Target Compound | 1-Azabicyclo[2.2.1] | Carbamate, tert-butyl | Putative nAChR modulation |
The tert-butyl ester in the target compound confers superior stability over morpholine derivatives, while maintaining comparable receptor affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume